molecular formula C21H19N3O2S B12732810 Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide CAS No. 126006-75-5

Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide

Cat. No.: B12732810
CAS No.: 126006-75-5
M. Wt: 377.5 g/mol
InChI Key: JDPQNXYZJFEVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that combines biphenyl, phenylamino, and thioxomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps. One common method includes the reaction of biphenyl-4-ol with acetic anhydride to form the acetic acid derivative. This intermediate is then reacted with phenylhydrazine and a thioxomethylating agent under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different hydrazide derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxy acetic acid derivatives, while reduction can produce different hydrazide compounds.

Scientific Research Applications

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-ol derivatives: These compounds share the biphenyl-4-ol moiety but differ in other functional groups.

    Phenylhydrazine derivatives: These compounds contain the phenylhydrazine group and have similar reactivity.

    Thioxomethyl compounds: These compounds include the thioxomethyl group and exhibit similar chemical behavior.

Uniqueness

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and industrial applications.

Properties

CAS No.

126006-75-5

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

1-phenyl-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea

InChI

InChI=1S/C21H19N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)15-26-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25)(H2,22,24,27)

InChI Key

JDPQNXYZJFEVJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.